molecular formula C19H13F4N5O2S B13584895 5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B13584895
M. Wt: 451.4 g/mol
InChI Key: PYUUUNDLKQLJHD-UHFFFAOYSA-N
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Description

“5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a complex organic compound that features a pyrazolo[3,4-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the fluorine, methyl, trifluoroethanesulfinyl, and pyridinyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and optimization of reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrazolo[3,4-d]pyrimidin-4-one derivatives with different substituents. Examples include:

  • 5-[2-chloro-4-methylphenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
  • 5-[2-fluoro-4-methylphenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness

The uniqueness of “5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H13F4N5O2S

Molecular Weight

451.4 g/mol

IUPAC Name

5-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfinyl)phenyl]-2-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C19H13F4N5O2S/c1-11-5-14(20)15(6-16(11)31(30)9-19(21,22)23)27-10-25-17-13(18(27)29)8-28(26-17)12-3-2-4-24-7-12/h2-8,10H,9H2,1H3

InChI Key

PYUUUNDLKQLJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)CC(F)(F)F)N2C=NC3=NN(C=C3C2=O)C4=CN=CC=C4)F

Origin of Product

United States

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